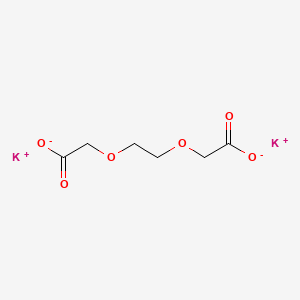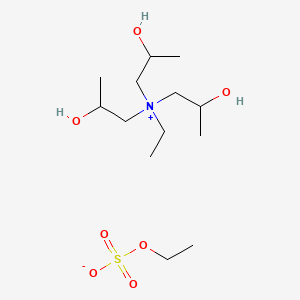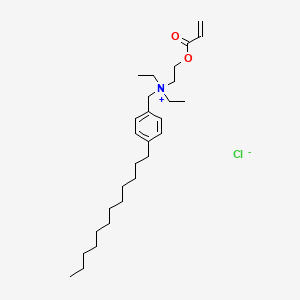
Dipotassium 2,2'-(ethylenebis(oxy))bisacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2,2’-(ethylenebis(oxy))bisacetate: is a chemical compound with the molecular formula C6H8K2O6. It is a dipotassium salt of 2,2’-(ethylenebis(oxy))bisacetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,2’-(ethylenebis(oxy))bisacetate typically involves the reaction of 2,2’-(ethylenebis(oxy))bisacetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and crystallizing the salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its dipotassium salt .
Industrial Production Methods
In industrial settings, the production of dipotassium 2,2’-(ethylenebis(oxy))bisacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified through recrystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 2,2’-(ethylenebis(oxy))bisacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Dipotassium 2,2’-(ethylenebis(oxy))bisacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products and materials .
Wirkmechanismus
The mechanism of action of dipotassium 2,2’-(ethylenebis(oxy))bisacetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to dipotassium 2,2’-(ethylenebis(oxy))bisacetate include:
- Dipotassium 2,2’-(ethylenebis(oxy))bispropionate
- Dipotassium 2,2’-(ethylenebis(oxy))bisbutyrate
- Dipotassium 2,2’-(ethylenebis(oxy))bisvalerate .
Uniqueness
Dipotassium 2,2’-(ethylenebis(oxy))bisacetate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds .
Eigenschaften
CAS-Nummer |
41999-73-9 |
|---|---|
Molekularformel |
C6H8K2O6 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
dipotassium;2-[2-(carboxylatomethoxy)ethoxy]acetate |
InChI |
InChI=1S/C6H10O6.2K/c7-5(8)3-11-1-2-12-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
UTIYWVMEBZJSEU-UHFFFAOYSA-L |
Kanonische SMILES |
C(COCC(=O)[O-])OCC(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)






![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)

